Secaubrytriol
Overview
Description
Synthesis Analysis
Secaubrytriol's synthesis involves complex organic compound synthesis methodologies. A notable approach to designing chemical syntheses for such complex compounds utilizes artificial intelligence techniques, as demonstrated by the development of interactive programs like SECS to assist chemists in heuristically searching and evaluating synthetic pathways through logic-centered backward analysis from the target structure (Wipke, Ouchi, Krishnan, 1978).
Molecular Structure Analysis
The molecular structure of secaubrytriol was established through mass spectrometry and NMR experiments. Its relative configuration was defined unequivocally using X-ray crystallography, demonstrating the precision and complexity involved in determining the structure of such natural products (Grougnet et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving secaubrytriol and similar compounds often include the formation of adducts, as seen in the synthesis of solutions of SeCl2 in THF or dioxane. These reactions are characterized by specific interactions and bond formations, providing insight into the reactivity and chemical behavior of secaubrytriol (Maaninen et al., 1999).
Physical Properties Analysis
The study of physical properties, such as molecular weight, distributions, and intrinsic viscosities, is crucial for understanding the behavior of complex polymers and compounds like secaubrytriol in solution. Techniques like size exclusion chromatography (SEC) with universal calibration are employed to elucidate these properties, providing a comparative analysis with other polymers or polysaccharides (Striegel, Plattner, Willett, 1999).
Chemical Properties Analysis
The chemical properties of secaubrytriol, such as its reactivity with other molecules and its behavior in various chemical environments, can be inferred from studies on similar compounds. The interaction of molecules in the presence of catalysts and the resulting conformational changes highlight the dynamic nature of chemical properties in complex organic molecules (Yamada et al., 2006).
Scientific Research Applications
Cytotoxic Properties in Cancer Research
- Secaubrytriol in Tumor Cell Lines : Research has identified secaubrytriol as one of the 3,4-seco-cycloartanes isolated from Gardenia aubryi. This compound demonstrated in vitro cytotoxic activity against four human solid tumor cell lines, highlighting its potential application in cancer research (Grougnet et al., 2006).
Structural Analysis and Isolation
- Isolation and Structure Elucidation : The isolation of secaubrytriol from Gardenia aubryi involved advanced techniques like mass spectrometry and NMR experiments. The relative configuration of secaubrytriol was defined using X-ray crystallography, a vital process for understanding its structure and potential applications (Grougnet et al., 2006).
Comparative Studies with Other Compounds
- Comparison with Related Compounds : The study that discovered secaubrytriol also identified other compounds like secaubryenol and secaubryolide. Comparing these compounds can provide insights into their distinct properties and potential therapeutic applications (Grougnet et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-5-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-19(7-10-24(32)26(3,4)35)21-11-13-28(6)23-9-8-22(20(2)17-31)29(14-12-25(33)34)18-30(23,29)16-15-27(21,28)5/h19,21-24,31-32,35H,2,7-18H2,1,3-6H3,(H,33,34)/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDEMPRAKPPFK-HIGWZERASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317608 | |
Record name | Secaubrytriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16099421 | |
CAS RN |
925932-10-1 | |
Record name | Secaubrytriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925932-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Secaubrytriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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